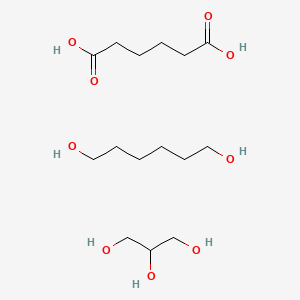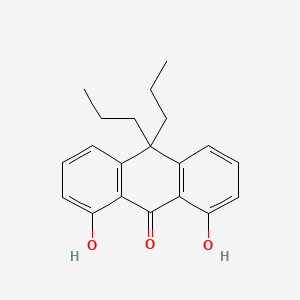
1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one is an organic compound belonging to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, dyes, and photochemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: Anthracene or a substituted anthracene derivative.
Functionalization: Introduction of hydroxyl groups at positions 1 and 8 through hydroxylation reactions.
Alkylation: Addition of dipropyl groups at position 10 using alkylating agents under basic conditions.
Oxidation/Reduction: Adjusting the oxidation state of the compound to achieve the desired ketone form at position 9.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This might include:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Replacement of hydroxyl groups with other functional groups.
Addition: Addition reactions at the aromatic ring or side chains.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Catalysts: Palladium, platinum, or other transition metals.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.
Aplicaciones Científicas De Investigación
1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one may have various applications in scientific research, including:
Chemistry: As a precursor or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a fluorescent probe.
Medicine: Investigation of its pharmacological properties or as a building block for drug development.
Industry: Use in the production of dyes, pigments, or organic electronic materials.
Mecanismo De Acción
The mechanism of action for 1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one would depend on its specific application. Generally, it might interact with molecular targets through:
Binding: Interaction with enzymes, receptors, or other proteins.
Pathways: Modulation of biochemical pathways, such as oxidative stress or signal transduction.
Photochemical Reactions: Absorption of light and subsequent photochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dihydroxyanthracene: Lacks the dipropyl groups, potentially different reactivity and applications.
10,10-Dipropylanthracene: Lacks the hydroxyl groups, different chemical properties.
Anthraquinone: Contains carbonyl groups instead of hydroxyl groups, used in dyes and pigments.
Propiedades
Número CAS |
72045-49-9 |
|---|---|
Fórmula molecular |
C20H22O3 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1,8-dihydroxy-10,10-dipropylanthracen-9-one |
InChI |
InChI=1S/C20H22O3/c1-3-11-20(12-4-2)13-7-5-9-15(21)17(13)19(23)18-14(20)8-6-10-16(18)22/h5-10,21-22H,3-4,11-12H2,1-2H3 |
Clave InChI |
PTLLHHCOLSXBBR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


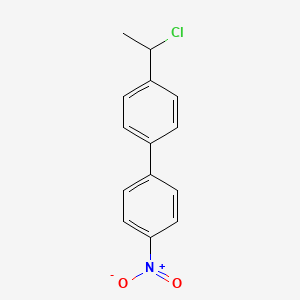
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
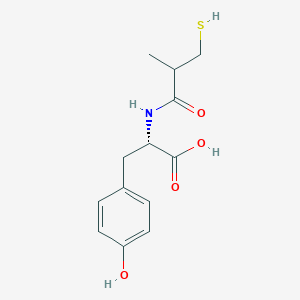
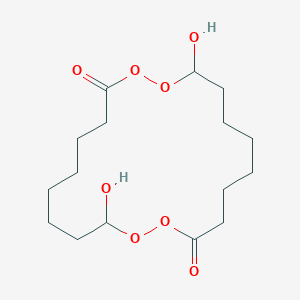
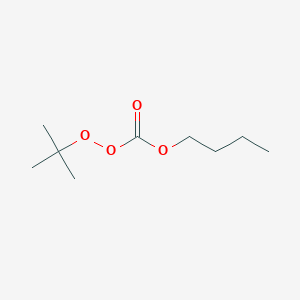
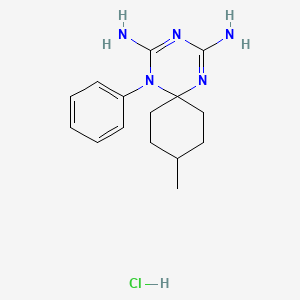
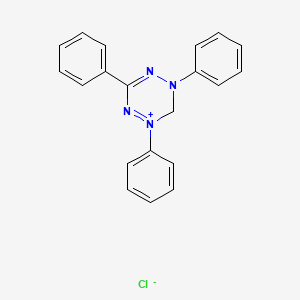
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
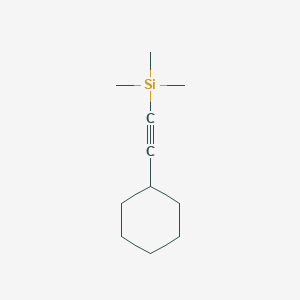
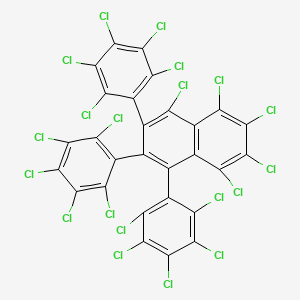
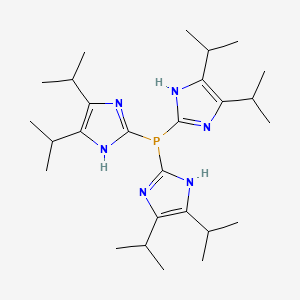
![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
![Ethyl[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B14459023.png)
